6-Cyanopyridine-3-sulfonyl chloride
Overview
Description
6-Cyanopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClN2O2S . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several papers . For example, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem .Scientific Research Applications
Synthesis of Sulfonyl Chlorides and Sulfonylamides : 3-Cyanopyridine-2-sulfonyl chlorides have been synthesized via oxidative chlorination and used to create N-substituted sulfonylamides. These compounds are valuable in chemical synthesis and drug development (Dmitrieva et al., 2009).
Catalytic Meta Sulfonation : Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides has been reported. This process provides unique regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).
Visible-Light-Induced Sulfonylation/Cyclization : A method for visible-light-induced sulfonylation/cyclization of vinyl azides has been developed, using simple sulfonyl chlorides. This process is efficient for constructing C-S bonds and forming C-N bonds under mild conditions (Mao et al., 2018).
Oxidative Reactions with Tertiary Amines : 2-Aminopyridine-3-sulfonyl chlorides react with tertiary amines in the presence of air to produce sulfonylethenamines. This demonstrates the dual role of 2-aminopyridine-3-sulfonyl chloride in promoting aerobic oxidation and electrophilic trapping (Wei et al., 2016).
Synthesis of Sulfonamide Derivatives : Sulfonamide derivatives containing pyrazol-1-yl-pyridazine structures are synthesized. These are important in searching for new substances with biological activity, especially as inhibitors of human carbonic anhydrases (Komshina et al., 2020).
Green and Expeditious Ionic Liquid Synthesis : 1-Sulfopyridinium chloride is used as a recyclable ionic liquid for synthesizing fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This method highlights its potential as an eco-friendly and efficient catalyst in organic synthesis (Velpula et al., 2015).
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization : A visible-light-initiated process for regioselective sulfonylation/cyclization of 1,6-enynes has been developed using biomass-derived green solvents and sulfonyl chlorides. This approach is notable for its eco-friendliness and practicality (Meng et al., 2020).
Extraction of Pb(II) Ions : Disulfonamide ligands have been shown to efficiently extract Pb(II) from water when used in combination with 2,2'-bipyridine. This application is significant in environmental chemistry and heavy metal extraction (Kavallieratos et al., 2005).
Anticancer and Antituberculosis Activity : Chalcone-sulfonamide hybrids have been synthesized and shown to exhibit significant anticancer and antituberculosis activity. This research highlights the potential of these compounds in pharmaceutical applications (Castaño et al., 2019).
Solid-Phase Synthesis of Oxazolidin-2-ones : Polymer-supported sulfonyl chloride has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This method is important in the preparation of compounds with antibacterial activity (Holte et al., 1998).
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
The mode of action of 6-Cyanopyridine-3-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on the target molecule. The reaction typically involves the formation of a cationic intermediate, followed by deprotonation to regenerate the aromatic system .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in suzuki-miyaura coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 20262 and its solid state at room temperature , may influence its bioavailability.
Result of Action
The compound’s reactivity suggests that it could potentially form covalent bonds with biological molecules, altering their structure and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature. Furthermore, the compound is classified as hazardous, indicating that safety precautions should be taken during its handling and disposal .
Safety and Hazards
Future Directions
The future directions of research involving 6-Cyanopyridine-3-sulfonyl chloride could involve its use in the synthesis of new compounds with potential biological activities . For instance, one study suggested that the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons could facilitate the development of pyridine-based novel antibiotic/drug design in the near future .
Properties
IUPAC Name |
6-cyanopyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYFAYYJPORLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677632 | |
Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-31-5 | |
Record name | 6-Cyano-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyanopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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